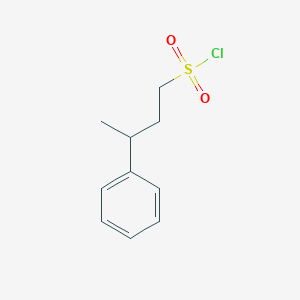

3-Phenylbutane-1-sulfonyl chloride

Description

3-Phenylbutane-1-sulfonyl chloride is an aliphatic sulfonyl chloride derivative characterized by a butane chain with a phenyl group attached to the third carbon and a sulfonyl chloride (-SO₂Cl) functional group at the terminal position. This compound is of interest in organic synthesis due to the reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitutions, sulfonamide formations, and coupling reactions.

Propriétés

Formule moléculaire |

C10H13ClO2S |

|---|---|

Poids moléculaire |

232.73 g/mol |

Nom IUPAC |

3-phenylbutane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H13ClO2S/c1-9(7-8-14(11,12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

Clé InChI |

JWSJNUCERBNFBP-UHFFFAOYSA-N |

SMILES canonique |

CC(CCS(=O)(=O)Cl)C1=CC=CC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-phenylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .

Industrial Production Methods

In an industrial setting, the production of 3-Phenylbutane-1-sulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.

Oxidation: It can be oxidized to form sulfonic acids under specific conditions.

Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Applications De Recherche Scientifique

3-Phenylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Phenylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Structural and Molecular Features

The following table summarizes key structural and molecular differences between 3-Phenylbutane-1-sulfonyl chloride and its analogs:

Reactivity and Functional Group Analysis

Electrophilic Character :

- The sulfonyl chloride group (-SO₂Cl) in all compounds is highly electrophilic, enabling reactions with amines, alcohols, and thiols. However, substituents modulate reactivity. For example, the electron-withdrawing -Cl and -SMe groups in 3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride enhance electrophilicity, making it more reactive than aliphatic analogs .

- The phenyl group in 3-Phenylbutane-1-sulfonyl chloride may stabilize intermediates via resonance, though less effectively than aromatic sulfonyl chlorides.

- Steric Effects: 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride exhibits steric hindrance from the cyclobutane ring and benzyloxy group, reducing reaction rates in bulky nucleophilic environments . The branched chain in 2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl chloride likely limits accessibility to the sulfonyl chloride group, favoring reactions in non-polar solvents .

Solubility and Stability :

Activité Biologique

3-Phenylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Properties

3-Phenylbutane-1-sulfonyl chloride is characterized by the following structural formula:

This compound features a phenyl group attached to a butane chain, with a sulfonyl chloride functional group that enhances its reactivity.

The biological activity of 3-phenylbutane-1-sulfonyl chloride is primarily attributed to its ability to act as a sulfonating agent. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing it to modify various biological molecules. This modification can lead to:

- Inhibition of Enzymatic Activity : By modifying active site residues of enzymes, it can inhibit their function.

- Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to 3-phenylbutane-1-sulfonyl chloride exhibit antimicrobial properties. A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that 3-phenylbutane-1-sulfonyl chloride could possess similar effects .

Anticancer Potential

Sulfonyl chlorides have been investigated for their anticancer activities. In particular, studies have shown that these compounds can induce apoptosis in cancer cells by disrupting cellular processes . The mechanism often involves the inhibition of specific kinases or other proteins critical for cancer cell survival.

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antibacterial effects of sulfonamide derivatives.

- Findings : The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Gram-positive bacteria .

- : This suggests potential applications of 3-phenylbutane-1-sulfonyl chloride in developing new antibacterial agents.

-

Anticancer Activity Assessment

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Methodology : Cell viability assays were performed using MTT assays on breast and colon cancer cell lines.

- Results : The compound showed IC50 values ranging from 15 µM to 30 µM, indicating significant cytotoxicity .

- Implications : These results warrant further investigation into its mechanism and potential therapeutic applications in oncology.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.